3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione
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Overview
Description
3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring substituted with ethyl, methyl, and triazolylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl and methyl groups. The triazolylmethyl group is then added through a nucleophilic substitution reaction.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Addition of Triazolylmethyl Group: The triazolylmethyl group is introduced via a nucleophilic substitution reaction using 2-methyl-1,2,4-triazole and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-methylpyrrolidine-2,5-dione: Lacks the triazolylmethyl group, resulting in different chemical properties and biological activities.
3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione: Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness
The presence of the triazolylmethyl group in 3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-4-11(2)5-9(16)15(10(11)17)6-8-12-7-13-14(8)3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYXNYDRXGOQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)CC2=NC=NN2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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